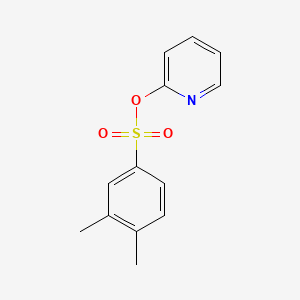

2-Pyridinyl 3,4-dimethylbenzenesulfonate

Description

2-Pyridinyl 3,4-dimethylbenzenesulfonate is a sulfonate ester characterized by a pyridinyl group attached to a 3,4-dimethylbenzenesulfonate moiety. This compound belongs to a class of sulfonate esters with applications in organic synthesis, pharmaceuticals, and materials science. The pyridinyl group enhances electron-withdrawing properties, while the methyl substituents on the benzene ring influence steric and electronic effects, impacting reactivity and stability.

Properties

Molecular Formula |

C13H13NO3S |

|---|---|

Molecular Weight |

263.311 |

IUPAC Name |

pyridin-2-yl 3,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C13H13NO3S/c1-10-6-7-12(9-11(10)2)18(15,16)17-13-5-3-4-8-14-13/h3-9H,1-2H3 |

InChI Key |

DXLKIFVIXPBZOI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=N2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Strychnidin-10-one Derivatives

lists strychnine-related compounds, including Strychnidin-10-one, compound with 4-sulfophenyl 3,4-dimethylbenzenesulfonate (1:1) (CAS 50727-55-4). This compound shares the 3,4-dimethylbenzenesulfonate group but incorporates a strychnidin-10-one alkaloid core instead of a pyridinyl group.

- Key Differences: Structure: The strychnidin-10-one backbone introduces complex alkaloid pharmacology, contrasting with the simpler pyridinyl-sulfonate ester structure. Applications: Strychnidin derivatives are neurotoxic, whereas 2-pyridinyl 3,4-dimethylbenzenesulfonate is likely used in non-toxic synthetic pathways.

- Data Comparison :

| Property | This compound | Strychnidin-10-one Compound (CAS 50727-55-4) |

|---|---|---|

| Core Structure | Pyridinyl-sulfonate ester | Alkaloid-sulfonate complex |

| Toxicity Profile | Low (presumed) | High (neurotoxic) |

| Functional Groups | Sulfonate ester, pyridinyl, methyl | Sulfonate ester, alkaloid, methyl |

Disodium Sulphate Derivatives

describes 2-[(RS)-(Pyridin-2-yl)[4-(sulphonatooxy)phenyl]methyl]phenyl Disodium Sulphate , a sulfonate salt with a pyridinyl group.

- Key Differences :

- Ionic Nature : The disodium sulphate derivative is ionic, enhancing water solubility, whereas this compound is a neutral ester.

- Reactivity : Ionic sulfonates are less reactive in nucleophilic substitutions compared to sulfonate esters, which participate in alkylation reactions.

- Data Comparison :

Heterocyclic Pyridinyl Derivatives

–5 detail heterocyclic compounds like methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-[...]aminopropenoate (12), synthesized via thermal cyclization.

- Key Differences: Functional Groups: These compounds feature cyano, amino, and ester groups, enabling diverse reactivity (e.g., cyclization), whereas the target compound’s sulfonate ester is tailored for stability. Synthetic Yields: reports yields of 29–33% for similar heterocycles, suggesting moderate efficiency compared to sulfonate ester syntheses (yields often higher due to simpler mechanisms).

- Data Comparison :

Spirocyclic Pyridinyl Compounds

lists (R)-SPYMOX and (S)-SPYMOX , spiro compounds with pyridinyl groups.

- Key Differences :

- Stereochemistry : The spiro structure introduces chirality, unlike the planar sulfonate ester.

- Applications : Spiro compounds are often used in catalysis or asymmetric synthesis, whereas sulfonate esters serve as leaving groups or surfactants.

- Data Comparison :

| Property | This compound | (R)-SPYMOX () |

|---|---|---|

| Chirality | None | Yes (spiro center) |

| Industrial Use | Synthetic intermediate | Catalysis, chiral auxiliaries |

Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.